5-chloro-2-iodo-N,N-dimethylbenzamide
Overview
Description
5-chloro-2-iodo-N,N-dimethylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-N,N-dimethylbenzamide typically involves the iodination and chlorination of N,N-dimethylbenzamide. The process may include the following steps:
Chlorination: The addition of a chlorine atom to the benzamide ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine or iodine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the chlorine or iodine atoms.
Scientific Research Applications
5-chloro-2-iodo-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-2-iodo-N,N-dimethylbenzamide include other benzamide derivatives with different substituents on the benzene ring, such as:
- 2-amino-5-chloro-N,N-dimethylbenzamide
- 5-chloro-2-methyl-N,N-dimethylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and iodine substituents, which may confer unique chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
5-chloro-2-iodo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQBBSIRNUZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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